N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine
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Overview
Description
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine typically involves the reaction of 2-methylindole with pyridine-2-carbaldehyde under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
N-(indol-2-yl)amides: Compounds with similar indole moiety but different substituents and applications.
N-(indol-3-yl)amides: Another class of compounds with indole structure, used in drug discovery.
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is unique due to its specific combination of indole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C20H18N4/c1-14-19(15-8-2-3-9-16(15)23-14)20(17-10-4-6-12-21-17)24-18-11-5-7-13-22-18/h2-13,20,23H,1H3,(H,22,24) |
InChI Key |
PWDICYFTCVZFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=N4 |
Origin of Product |
United States |
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